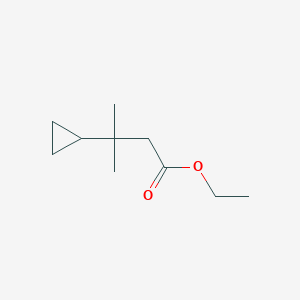

Ethyl 3-cyclopropyl-3-methylbutanoate

Description

Structure

3D Structure

Properties

CAS No. |

80105-52-8 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

ethyl 3-cyclopropyl-3-methylbutanoate |

InChI |

InChI=1S/C10H18O2/c1-4-12-9(11)7-10(2,3)8-5-6-8/h8H,4-7H2,1-3H3 |

InChI Key |

ACGQDBDPBDDCMH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C)(C)C1CC1 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Cyclopropyl 3 Methylbutanoate and Analogous Structures

Direct Esterification and Transesterification Approaches

Direct esterification and transesterification are fundamental methods for the synthesis of butanoate esters. These reactions, while straightforward in principle, require careful optimization to achieve high yields, particularly in an industrial setting.

The most classic route to ester synthesis is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. quora.comwikipedia.org For butanoate esters, this typically involves reacting butanoic acid with the corresponding alcohol. youtube.comyoutube.com This is a reversible reaction, and to maximize the yield of the ester, the equilibrium must be shifted toward the products. wikipedia.org This is commonly achieved by using a large excess of one of the reactants, typically the alcohol, or by removing the water produced during the reaction, in accordance with Le Chatelier's principle. wikipedia.orgausetute.com.au

Commonly used catalysts include strong acids like sulfuric acid. wikipedia.orgausetute.com.au The reaction is typically heated to reflux to increase the reaction rate. ausetute.com.au

Table 1: Key Parameters for Optimization of Fischer Esterification

| Parameter | Strategy for Optimization | Rationale |

| Catalyst | Use of strong acid catalysts (e.g., sulfuric acid). | To increase the rate of reaction. wikipedia.org |

| Reactant Ratio | Use of a large excess of the alcohol. | To shift the reaction equilibrium towards the product side. wikipedia.org |

| Temperature | Heating the reaction mixture to reflux. | To accelerate the slow esterification process. ausetute.com.au |

| Byproduct Removal | Removal of water as it is formed (e.g., by distillation). | To prevent the reverse reaction (hydrolysis) and drive the reaction to completion. wikipedia.org |

Transesterification is another important method, involving the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For instance, methyl butanoate can be converted to ethyl butanoate by reacting it with ethanol (B145695) and a base like sodium ethoxide. youtube.com Similar to Fischer esterification, using a large excess of the reactant alcohol can drive the reaction to completion. wikipedia.org

Biocatalysis offers a green alternative to traditional chemical synthesis for producing esters. researchgate.net Enzymes, particularly lipases, are widely used under mild conditions to catalyze esterification and transesterification reactions. acsgcipr.orgpsecommunity.org This approach is especially valuable in the food and fragrance industries because products can be labeled as "natural". researchgate.netnih.gov

Lipases such as those from Candida antarctica (CALA and CALB) have been successfully used to synthesize ethyl butyrate (B1204436). nih.gov The enzymatic process involves the formation of an acyl-enzyme complex, which then reacts with an alcohol to form the ester. acs.orgnih.gov These reactions are often carried out in non-aqueous solvents to shift the equilibrium towards synthesis rather than hydrolysis. psecommunity.orgoup.com

Research into the enzymatic synthesis of ethyl butyrate has focused on optimizing various parameters to maximize conversion.

Table 2: Optimization of Enzymatic Synthesis of Ethyl Butyrate

| Parameter | Optimized Condition (Example) | Outcome |

| Enzyme | Lipase A from Candida antarctica (CALA) immobilized on magnetic nanoparticles. | Achieved 99.2% conversion. nih.gov |

| Molar Ratio | 1:1 (butyric acid:ethanol). | High conversion efficiency. nih.gov |

| Temperature | 45 °C. | Optimal temperature for CALA-catalyzed reaction. nih.gov |

| Reaction Time | 6 hours. | Time to reach maximum conversion under optimized conditions. nih.gov |

The use of immobilized enzymes is a key strategy, as it allows for easy separation and reuse of the biocatalyst, which is crucial for reducing costs on an industrial scale. researchgate.netnih.gov

Advanced Synthetic Routes Incorporating Cyclopropyl (B3062369) Moieties

The construction of the cyclopropane (B1198618) ring, especially with stereochemical control, requires more advanced synthetic methods. These routes are critical for accessing complex molecules like Ethyl 3-cyclopropyl-3-methylbutanoate.

Achieving specific stereochemistry in the cyclopropane ring is a significant challenge in organic synthesis. Several powerful methods have been developed to control the spatial arrangement of substituents on the three-membered ring.

A sophisticated strategy for the stereoselective synthesis of cyclopropyl esters involves the use of 1-alkenyl-1,1-heterobimetallic intermediates. nih.gov These reagents, which contain two different metal atoms bonded to the same carbon of a double bond, offer unique reactivity that can be harnessed for complex bond formations. nih.govnih.gov

One such approach involves the hydroboration of an alkynyl-boronate ester, followed by an in-situ transmetalation with a dialkylzinc reagent to form a 1-alkenyl-1,1-boro-zinc heterobimetallic species. acs.orgorganic-chemistry.org This intermediate then reacts with an aldehyde. The resulting alkoxide intermediate directs an in-situ cyclopropanation reaction, yielding highly functionalized cyclopropyl boronate esters with excellent diastereoselectivity (>15:1 dr). nih.govacs.orgorganic-chemistry.org This method allows for the creation of three new stereocenters in a single, controlled process. nih.govacs.org

A more traditional and widely used method for forming cyclopropane rings is the reaction of an alkene with a carbene or carbenoid species. wikipedia.org Diazo compounds, such as ethyl diazoacetate, are common precursors for carbenes, which can then add across a double bond to form a cyclopropane ring. wikipedia.org

These reactions are typically catalyzed by transition metals, with rhodium and copper complexes being particularly effective. nih.gov For example, rhodium(II) catalysts can be used to cyclopropanate alkenes with alkynyl diazo esters. nih.gov

Table 3: Catalysts in Diazo-based Cyclopropanation

| Catalyst | Substrate Example | Outcome |

| Rh₂(esp)₂ | Bexarotene methyl ester with alkynyl diazo ester | 93% yield, 8:1 diastereomeric ratio. nih.gov |

| Rh₂(OAc)₄ | Styrene with ethyl diazoacetate | Formation of cyclopropane. chemrxiv.org |

| Engineered Dehaloperoxidase | Vinyl esters with ethyl diazoacetate | High diastereo- and enantioselectivity (up to 99.5:0.5 dr and er). nih.govacs.org |

While metal-catalyzed reactions are powerful, there has been a growing interest in biocatalytic cyclopropanation. Researchers have repurposed heme-containing enzymes, such as dehaloperoxidase, to catalyze the cyclopropanation of vinyl esters with ethyl diazoacetate. nih.govacs.org Through protein engineering, these enzymes can be optimized to provide exceptional levels of diastereoselectivity and enantioselectivity, offering a green and highly efficient route to chiral cyclopropanol (B106826) esters. nih.govacs.org

Stereoselective Synthesis Strategies for Cyclopropyl Esters

Stereocontrolled Michael Initiated Ring Closure Reactions

The Michael Initiated Ring Closure (MIRC) reaction is a versatile and powerful method for the stereoselective synthesis of cyclopropanes. rsc.org This reaction involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated compound (the Michael acceptor), followed by an intramolecular cyclization that forms the cyclopropane ring. rsc.org The stereochemistry of the final product can be controlled by using chiral substrates, nucleophiles, or catalysts. rsc.org

The MIRC approach has proven to be a robust strategy for generating cyclopropane rings with excellent enantioselectivity. rsc.org A wide range of nucleophiles, including enolates, and Michael acceptors can be employed, leading to a diverse array of substituted cyclopropanes. The reaction mechanism allows for the formation of multiple stereocenters in a single, highly controlled step.

For the synthesis of structures analogous to this compound, a MIRC reaction could involve the addition of a suitable nucleophile to an appropriately substituted α,β-unsaturated ester. The stereochemical outcome of the reaction would be crucial in establishing the desired configuration of the cyclopropane ring and the adjacent quaternary carbon.

Synthesis via α-Chlorophosphonates and Alkyl Acrylates

The Horner-Wadsworth-Emmons (HWE) reaction and its variants represent a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds. An important extension of this methodology involves the reaction of phosphonate-stabilized carbanions with epoxides to generate cyclopropanes. This transformation is particularly useful for the synthesis of cyclopropyl esters.

While direct literature on the use of α-chlorophosphonates for this specific transformation is scarce, the related reaction of 2-substituted triethylphosphonoacetates with epoxides provides a viable pathway to quaternary cyclopropyl esters with high yield and diastereocontrol. In this process, the phosphonate (B1237965) carbanion acts as a nucleophile, opening the epoxide ring. The subsequent intramolecular cyclization with elimination of a phosphate (B84403) byproduct yields the cyclopropane ring. The stereochemistry of the epoxide is effectively transferred to the cyclopropane product.

This approach offers a powerful tool for constructing sterically hindered cyclopropanes with a quaternary center, a key structural feature of this compound.

Biocatalytic Asymmetric Cyclopropanation of Vinyl Esters

Biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral molecules. researchgate.netresearchgate.netwpmucdn.com In the context of cyclopropanation, engineered enzymes, particularly those based on heme proteins, have demonstrated remarkable efficiency and stereoselectivity. rug.nlresearchgate.net These biocatalysts can catalyze the transfer of a carbene moiety from a diazo compound to a vinyl ester, leading to the formation of a cyclopropane ring with high enantiomeric excess.

| Enzyme Type | Substrate Example | Key Features |

| Engineered Heme Proteins | Styrene derivatives, Vinyl esters | High enantioselectivity, Mild reaction conditions, Sustainable |

| Tautomerase | α,β-Unsaturated aldehydes | Cofactor-independent, High diastereo- and enantiopurity |

Radical Addition-Polar Cyclization Cascades for Cyclopropane Formation

Radical reactions offer a unique and powerful approach to the formation of carbon-carbon bonds under mild conditions. bris.ac.uknih.gov A particularly elegant strategy for cyclopropane synthesis involves a radical addition-polar cyclization cascade. nih.gov This process typically begins with the generation of a radical species, which then adds to an alkene. The resulting radical intermediate is subsequently reduced to an anion, which undergoes an intramolecular substitution reaction to close the three-membered ring. nih.gov

This methodology has been successfully applied to the synthesis of functionalized cyclopropanes from carboxylic acids. bris.ac.uk Photoredox catalysis is often employed to generate the initial radical under visible light irradiation, making it a mild and attractive synthetic tool. The reaction tolerates a wide range of functional groups, which is a significant advantage for the synthesis of complex molecules. bris.ac.uk The mechanism of this transformation involves a series of well-defined steps, including radical addition, single-electron transfer, and intramolecular cyclization. nih.gov

Derivatization from Precursors with Established Cyclopropyl Systems

An alternative and often highly effective strategy for the synthesis of complex molecules is to start with a simpler, commercially available or readily synthesized precursor that already contains a key structural motif. In the case of this compound, a logical precursor is ethyl 3-cyclopropyl-3-oxopropanoate. This β-keto ester can be synthesized through the reaction of ethyl hydrogen malonate with cyclopropanecarbonyl chloride.

The conversion of the keto group in ethyl 3-cyclopropyl-3-oxopropanoate to a methyl group at the tertiary carbon presents a synthetic challenge. Standard reductions like the Wolff-Kishner or Clemmensen reaction would reduce the ketone to a methylene (B1212753) group, leading to an undesired product. A more targeted approach would be required, potentially involving the formation of a tosylhydrazone followed by reduction with a suitable hydride reagent, or a two-step process involving conversion of the ketone to a dithioketal followed by desulfurization with Raney nickel. Another possibility is the reaction of the enolate of the β-keto ester with a methylating agent, followed by a deoxygenation step.

| Precursor | Target Functional Group | Potential Reagents/Conditions |

| Ethyl 3-cyclopropyl-3-oxopropanoate | 3-methyl group | 1. Tosylhydrazone formation, 2. NaBH3CN or other hydride |

| Ethyl 3-cyclopropyl-3-oxopropanoate | 3-methyl group | 1. Dithiolane formation, 2. Raney Nickel |

| Ethyl 3-cyclopropyl-3-oxopropanoate | 3-methyl group | 1. Enolate formation, 2. Methyl iodide, 3. Deoxygenation |

Palladium-Catalyzed Synthesis of Cyclopropyl-Substituted Compounds

Palladium catalysis has revolutionized organic synthesis, enabling the formation of a wide array of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov In the context of cyclopropane synthesis, palladium-catalyzed reactions offer several powerful strategies. nih.gov

One notable approach is the palladium-catalyzed cyclopropanation of alkenes using diazo compounds. The reaction is believed to proceed through the formation of a palladium-carbene intermediate, which then transfers the carbene to the alkene to form the cyclopropane ring. The choice of ligands on the palladium catalyst can influence the stereoselectivity of the reaction.

Another important palladium-catalyzed reaction is the cross-coupling of cyclopropyl-containing building blocks with other organic molecules. For instance, the Suzuki-Miyaura coupling can be used to connect a cyclopropylboronic acid or its derivatives with an aryl or vinyl halide, providing access to more complex cyclopropyl-substituted compounds. While not a direct method for forming the cyclopropane ring itself, this approach is invaluable for elaborating on pre-existing cyclopropyl structures.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.cominstituteofsustainabilitystudies.comnih.gov Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key green chemistry principles relevant to the discussed synthetic methodologies include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com Reactions like Michael additions and catalytic cyclopropanations that form C-C bonds with high efficiency are generally favored.

Use of Safer Solvents and Auxiliaries: The choice of solvents has a significant impact on the environmental footprint of a synthesis. mdpi.cominstituteofsustainabilitystudies.com Utilizing greener solvents such as water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions, is a key goal. mdpi.com

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled and reused. instituteofsustainabilitystudies.com The palladium-catalyzed and biocatalytic methods discussed are excellent examples of this principle in action.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. instituteofsustainabilitystudies.com Photoredox-catalyzed reactions that utilize visible light are an example of an energy-efficient approach.

Use of Renewable Feedstocks: Whenever practicable, raw materials should be renewable rather than depleting. Biocatalytic methods that can utilize renewable starting materials are particularly attractive from this perspective.

By evaluating each synthetic route through the lens of these principles, chemists can identify the most sustainable pathway for the production of this compound.

Atom Economy and Waste Minimization in Ester Synthesis

The concept of atom economy, a central pillar of green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. epa.govjocpr.com A high atom economy signifies a more sustainable process, as it inherently minimizes the generation of waste. jocpr.comsolubilityofthings.com Traditional esterification methods, while effective, often suffer from poor atom economy and generate significant waste streams.

In contrast, modern synthetic strategies aim to maximize the incorporation of all materials used in the process into the final product. solubilityofthings.com Cross-Dehydrogenative Coupling (CDC) reactions, for example, have been developed as sustainable chemical synthesis strategies due to their high atom economy. labmanager.com These reactions activate C-H bonds to form C-O bonds directly, producing esters from arenes and carboxylic acids with minimal waste. labmanager.com The ideal oxidant for such reactions is molecular oxygen, which is non-toxic, abundant, and produces water as the only byproduct. labmanager.com

The environmental impact of a chemical process can also be assessed by the E-factor (Environmental factor), which measures the mass ratio of waste to the desired product. organic-chemistry.org By focusing on atom economy, chemists can design synthetic routes that inherently possess a lower E-factor. For instance, catalytic reactions are preferred over those using stoichiometric reagents, as catalysts are used in small amounts and can be recycled and reused, significantly reducing waste. epa.govorganic-chemistry.org

Below is a comparative table illustrating the atom economy of different conceptual approaches to ester synthesis.

| Reaction Type | Generic Equation | Byproducts | Theoretical Atom Economy | Green Chemistry Consideration |

| Classical Fischer Esterification | R-COOH + R'-OH ⇌ R-COOR' + H₂O | Water | <100% (due to water loss) | Equilibrium process often requiring excess reagent or water removal. acs.org |

| Steglich Esterification | R-COOH + R'-OH + DCC + DMAP → R-COOR' + DCU | Dicyclohexylurea (DCU) | Low | Generates significant solid waste (DCU). |

| Addition Reaction (e.g., to an alkene) | R-COOH + H₂C=CHR' → R-COOCH₂CH₂R' | None | 100% | Highly efficient, incorporating all reactant atoms into the product. jocpr.com |

| Catalytic C-H Activation | R-COOH + R'-H + [Catalyst] + O₂ → R-COOR' + H₂O | Water | High | Uses an environmentally benign oxidant and minimizes waste. labmanager.com |

This table is for illustrative purposes and actual atom economy depends on the specific molecular weights of the reactants.

By prioritizing reactions with high atom economy, the synthesis of esters like this compound can be designed to be more sustainable, reducing both resource consumption and environmental pollution. solubilityofthings.com

Solvent-Free Systems and Microwave-Assisted Reactions in Ester Synthesis

A significant advancement in green chemical synthesis is the move towards solvent-free reaction conditions and the use of alternative energy sources like microwave irradiation. oatext.comcem.com Solvents are a major contributor to chemical waste, and their elimination simplifies purification, reduces costs, and minimizes environmental impact. cem.comresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. oatext.com Unlike conventional heating, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. oatext.com This often results in dramatically reduced reaction times, increased product yields, and fewer byproducts. acs.orgresearchgate.net The application of microwave heating allows chemists to adopt green chemistry principles by eliminating the need for traditional solvents in many cases. acs.org

Solvent-free, or "neat," reactions, often facilitated by microwave irradiation, represent a particularly green approach. cem.com In the context of ester synthesis, mixing a carboxylic acid and an alcohol, sometimes with a solid-supported catalyst, and exposing the mixture to microwaves can lead to the rapid formation of the desired ester. researchgate.net This approach has been successfully applied to a variety of esterification reactions. acs.orgresearchgate.net

The following table presents comparative data for conventional versus microwave-assisted ester synthesis for analogous compounds, highlighting the typical improvements observed.

| Ester Synthesized | Method | Catalyst | Reaction Time | Yield (%) | Reference |

| N-acylated cephalosporin (B10832234) derivatives | Conventional Heating | Basic Alumina | 2 - 6 hours | Lower | cem.com |

| N-acylated cephalosporin derivatives | Microwave Irradiation | Basic Alumina | 2 minutes | 82 - 93% | cem.com |

| Various Fruity Esters | Conventional Heating (Reflux) | Sulfuric Acid | 1 hour | ~70% | researchgate.net (Implied) |

| Various Fruity Esters | Microwave Irradiation | Acidic Ion-Exchange Resin | 10 - 15 minutes | >90% | researchgate.net (Implied) |

| α,β-unsaturated compounds | Conventional Heating | Sodium Acetate | Several hours | Moderate | oatext.com (Implied) |

| α,β-unsaturated compounds | Microwave Irradiation (Solvent-free) | Sodium Acetate | 30 - 60 seconds | High | oatext.com |

This data underscores the efficiency of microwave-assisted, solvent-free systems. oatext.com The combination of these techniques offers a robust and environmentally friendly pathway for the synthesis of this compound, aligning with the principles of sustainable chemistry by reducing energy consumption and waste generation. researchgate.net

Enzymatic Processes and Utilization of Biorenewable Starting Materials

Biocatalysis, particularly the use of enzymes, offers a highly selective and environmentally benign alternative to traditional chemical catalysis for ester synthesis. researchgate.netbenthamdirect.com Enzymes operate under mild conditions of temperature and pressure, reducing energy consumption and minimizing the formation of degradation byproducts. nih.gov Lipases are a class of enzymes that are particularly effective for catalyzing esterification reactions in non-aqueous or low-water environments. mdpi.com

The advantages of enzymatic ester synthesis are numerous:

High Selectivity : Enzymes can exhibit high regioselectivity and enantioselectivity, which is crucial when synthesizing complex molecules. researchgate.net

Mild Reaction Conditions : Biocatalytic reactions are typically performed at moderate temperatures and atmospheric pressure, saving energy and being suitable for thermally sensitive compounds. benthamdirect.commdpi.com

Environmental Friendliness : As biological catalysts, enzymes are biodegradable and non-toxic. Their use avoids the heavy metals or harsh acids often employed in conventional synthesis. nih.gov

Natural Product Label : Products synthesized enzymatically can often be labeled as "natural," which increases their market appeal, particularly in the food and cosmetic industries. researchgate.net

The synthesis of esters can be made even more sustainable by utilizing biorenewable starting materials. epa.govsolubilityofthings.com Many of the carboxylic acids and alcohols required for ester synthesis can be derived from biomass through fermentation or chemical-catalytic pathways. rsc.orgresearchgate.net For instance, itaconic acid, produced by the fermentation of glucose, can be used as a building block for polyesters and poly(ester amide)s. researchgate.netmdpi.com Similarly, other raw materials can be sourced from byproducts of the food industry, embracing an upcycling approach. sophim.com The production of fuels and chemicals from renewable feedstocks like lignocellulosic material or algae is an active area of research. google.com

The table below summarizes various biorenewable feedstocks and their potential application in the synthesis of esters and their precursors.

| Biorenewable Feedstock | Derived Chemical(s) | Application in Ester Synthesis | Reference |

| Glucose/Sugars | Itaconic Acid, Ethanol, Levulinic Acid | Polyester synthesis, Alcohol source for esterification, Carboxylic acid source | rsc.orgresearchgate.net |

| Lignocellulosic Biomass | Carboxylic acids, Alcohols | Precursors for ester-based fuels (biodiesel) | google.com |

| Vegetable Oils / Byproducts | Fatty Acids, Glycerol | Starting materials for transesterification and esterification | sophim.comijesd.org |

| Carbohydrates | 5-(chloromethyl)furfural (CMF) | Intermediate for producing entirely biorenewable mono- and diesters | rsc.org |

Reaction Mechanisms and Reactivity Studies of Cyclopropyl Esters

Mechanistic Pathways of Cyclopropane (B1198618) Ring Transformations

The cyclopropane ring, particularly when activated by an electron-withdrawing group such as an ester, can undergo several distinct mechanistic transformations. These pathways are dictated by the reaction conditions and the nature of the reagents involved.

Nucleophilic Ring-Opening Reactions of Cyclopropane Moieties

Cyclopropanes bearing an electron-accepting group, such as an ester, are known as electrophilic cyclopropanes (ECPs) and are susceptible to nucleophilic attack. nih.gov This reactivity is a consequence of the ring strain, which provides a thermodynamic driving force for ring-opening reactions by over 100 kJ mol−1. nih.gov The ester group polarizes the adjacent C-C bond, making the carbon atoms of the cyclopropane ring electrophilic and facilitating attack.

The process is often catalyzed by Brønsted or Lewis acids, which further enhance the electrophilicity of the cyclopropane ring. acs.orgscispace.com For instance, the combination of a Brønsted acid like trifluoromethanesulfonic acid (TfOH) in a fluorinated alcohol solvent can catalyze the ring-opening of donor-acceptor cyclopropanes at room temperature with a wide range of nucleophiles, including arenes, indoles, azides, and alcohols. scispace.com The reaction typically proceeds via an SN2-type mechanism, where the nucleophile attacks one of the methylene (B1212753) carbons of the cyclopropane ring, leading to the cleavage of the distal C-C bond and formation of a 1,3-difunctionalized product. The regioselectivity of the attack is influenced by both steric and electronic factors. Kinetic studies of these non-catalytic ring-opening reactions have provided fundamental insights into the factors controlling the polar reactivity of cyclopropanes. nih.gov

Electrocyclic Rearrangements of Cyclopropyl (B3062369) Enol Esters

Electrocyclic reactions are concerted, pericyclic reactions involving the cyclization of a conjugated π-electron system, where one π-bond is converted into a ring-forming σ-bond, or the reverse ring-opening process. msu.edu For a cyclopropyl system to undergo such a rearrangement, it typically needs to be part of a larger conjugated system, such as a cyclopropyl enol ester.

The thermal or photochemical ring-opening of a cyclopropane is governed by the Woodward-Hoffmann rules. For example, the thermal electrocyclic ring-opening of a substituted cyclopropane to an allyl cation is a stereospecific process. stereoelectronics.org The direction of ring opening (conrotatory or disrotatory) is determined by the number of electrons involved in the transition state. In the context of an enol ester, rearrangement could be initiated to form a more stable system. Acid-catalyzed rearrangements of related enol ester epoxides have been shown to proceed through distinct pathways, with the stereochemical outcome (retention or inversion) dependent on the reaction conditions. organic-chemistry.org While not a direct electrocyclization of the cyclopropyl enol ester itself, these studies highlight the complex rearrangements these functionalities can undergo.

Radical Heterolysis and Fragmentation Reactions Involving Cyclopropyl Groups

The cyclopropyl group can participate in unique radical reactions. The cyclopropylcarbinyl radical is a key intermediate that can undergo extremely rapid ring-opening to form the homoallyl radical. This rearrangement serves as a widely used "radical clock" in mechanistic studies.

In the context of cyclopropyl esters, radical fragmentation can be initiated at a different position in the molecule. For instance, radicals generated from N-hydroxyphthalimide (NHPI) esters undergo reductive decarboxylative fragmentation to produce a substrate radical. beilstein-journals.org If a cyclopropyl group is present, its fragmentation can be selective. In the presence of a radical-stabilizing group like an ester, fragmentation of a trisubstituted cyclopropylcarbinyl radical occurs selectively to generate the radical on the α-carbon of that group, yielding optically pure alkene derivatives. nih.gov Fragmentation reactions can be categorized into homolytic cleavage, which forms two radicals, and heterolytic cleavage, which results in a cation and an anion. numberanalytics.com These reactions are often initiated under high-energy conditions, such as in mass spectrometry, where a molecular ion fragments into a radical and a cation. youtube.com

Thermal Decarboxylation and Rearrangement Mechanisms of Substituted Esters

Thermal decarboxylation is the loss of carbon dioxide from a molecule. This reaction is most commonly associated with β-keto acids and their corresponding esters after hydrolysis, as well as malonic acids. masterorganicchemistry.com The mechanism for the decarboxylation of a β-keto acid proceeds through a cyclic, six-membered transition state, which leads to the formation of an enol intermediate that subsequently tautomerizes to the more stable ketone. masterorganicchemistry.com

For a compound like Ethyl 3-cyclopropyl-3-methylbutanoate, direct thermal decarboxylation is not a facile process because it lacks the necessary β-carbonyl group to enable the formation of the cyclic transition state. However, decarboxylation can be achieved under different conditions. For example, the decarboxylation of aromatic carboxylic acids can be catalyzed by transition metals or bases. nih.govacs.org While not directly applicable to aliphatic esters, these studies show that decarboxylation pathways can be designed for otherwise stable carboxylic acid derivatives. In some cases, rearrangements can accompany decarboxylation, leading to complex molecular transformations.

Reactivity of the Ester Functionality in Substituted Butanoates

The ester group is one of the most fundamental functional groups in organic chemistry, and its reactivity is well-established. In substituted butanoates, the reactivity of the ester can be influenced by the nature of the substituents on the butanoate chain.

Transesterification Kinetics and Thermodynamics

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by an acid or a base. The kinetics of transesterification have been studied extensively, particularly in the context of biodiesel production. mdpi.com

The reaction is reversible, and the position of the equilibrium can be shifted by using a large excess of the alcohol reactant or by removing one of the products. Kinetic models often treat the reaction as pseudo-first-order. mdpi.com The activation energy for transesterification reactions can vary significantly depending on the substrate, alcohol, and catalyst used, with typical values ranging from 33 to 84 kJ/mol for base-catalyzed processes. mdpi.com

Studies on the esterification of n-butyric acid have shown the reaction to follow second-order kinetics, with the rate constants being dependent on temperature, molar ratio of reactants, and catalyst concentration. jchr.org The thermodynamic properties of the system, such as activity coefficients, are crucial for accurately modeling the reaction kinetics and have been evaluated using models like UNIQUAC and UNIFAC. jchr.org

Below is a table summarizing kinetic data for various esterification and transesterification reactions, illustrating the range of observed parameters.

| Reaction | Catalyst | Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Rate Constant (k) | Reference |

| Transesterification of Waste Cooking Oil | H₂SO₄/KOH | 60 | 34.1 (esterification) | - | mdpi.com |

| Transesterification of Waste Cooking Oil | H₂SO₄/KOH | 60 | 50.8 (transesterification) | - | mdpi.com |

| Esterification of 2-Propanol and n-Butyric Acid | H₂SO₄ | 50 - 70 | - | Varies with conditions | jchr.org |

| Transesterification of Soybean Oil | Base-catalyzed | - | 33.6 - 84 | Varies | mdpi.com |

| Supercritical Methanol Transesterification of WVO | None | 275 - 350 | 64.9 - 180.8 | - | mdpi.com |

Hydrolysis Mechanisms of Branched Esters

The hydrolysis of esters, a reaction that splits the ester into a carboxylic acid and an alcohol, can be catalyzed by either acid or base. chemguide.co.uklibretexts.org The mechanism of this reaction is highly dependent on the structure of the ester. For branched esters, steric hindrance around the carbonyl group can play a significant role.

Ester hydrolysis can proceed through several mechanisms, as classified by Ingold. The most common for base-catalyzed hydrolysis (saponification) is the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. ucoz.commasterorganicchemistry.com This involves the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the alkoxide leaving group. masterorganicchemistry.com

For acid-catalyzed hydrolysis, the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism is prevalent. ucoz.com This involves protonation of the carbonyl oxygen, which activates the carbonyl group toward nucleophilic attack by water.

In the case of a branched ester like this compound, the presence of a tertiary carbon atom adjacent to the ester group introduces significant steric bulk. This bulk can hinder the approach of the nucleophile (hydroxide or water) to the carbonyl carbon, potentially slowing the rate of hydrolysis compared to less hindered esters.

| Mechanism Type | Catalyst | Key Steps | Applicability to Branched Esters |

| BAC2 | Base (e.g., NaOH) | 1. Nucleophilic attack by OH⁻2. Formation of tetrahedral intermediate3. Elimination of alkoxide (⁻OR) | Most common mechanism; rate may be reduced by steric hindrance. ucoz.commasterorganicchemistry.com |

| AAC2 | Acid (e.g., H₂SO₄) | 1. Protonation of carbonyl oxygen2. Nucleophilic attack by H₂O3. Proton transfer & elimination of alcohol (ROH) | Common for primary and secondary esters; reversible. chemguide.co.ukucoz.com |

| AAL1 | Acid | 1. Protonation of alkoxy oxygen2. Formation of a stable carbocation (R⁺)3. Attack by H₂O | Occurs with esters having a group (R) that can form a stable carbocation. ucoz.com |

This table presents generalized mechanisms for ester hydrolysis.

Influence of Cyclopropyl and Methyl Substituents on Reaction Selectivity and Rate

The cyclopropyl and methyl groups at the C3 position of this compound are expected to exert significant electronic and steric effects on the molecule's reactivity.

The cyclopropyl group, due to the high p-character of its C-C bonds, can donate electron density to an adjacent carbocation or π-system, a property known as hyperconjugative stabilization. nih.govresearchgate.net This electronic-donating nature can influence the stability of intermediates in various reactions. Studies on cyclopropanecarboxylic acid esters have shown that the cyclopropyl group can lead to a substantial increase in stability against hydrolysis. nih.govresearchgate.net This stability is attributed to hyperconjugation, which makes the ester less electrophilic. researchgate.net

Conversely, the gem-dimethyl group on a cyclopropyl ring can be used to block oxidative metabolism in drug design, indicating its role in influencing reactivity. hyphadiscovery.com The combination of the cyclopropyl ring and the methyl group creates a sterically hindered environment that can dictate the regioselectivity and stereoselectivity of reactions.

Stereocontrol in Cyclopropane Ring Expansion

While specific studies on this compound are unavailable, the principles of stereocontrol in cyclopropane ring expansion are well-documented for related systems. Ring expansion reactions of cyclopropanes often proceed through intermediates where the stereochemistry of the substituents can direct the outcome of the reaction.

For example, the reaction of a 2,3-epoxy alcohol can lead to the stereoselective formation of a cyclopropane ring, which can then undergo a semi-pinacol type ring expansion. lookchem.com In such reactions, the initial stereochemistry of the starting material controls the stereochemistry of the product. lookchem.com Similarly, Rh(I)-catalyzed asymmetric ring-opening of racemic vinyl cyclopropanes can be achieved with high enantioselectivity using chiral ferrocene-based ligands. acs.org The stereocontrol is dictated by the interaction between the substrate and the chiral catalyst.

The stereochemical outcome of these reactions is often dependent on factors such as the choice of catalyst, the nature of the substituents on the cyclopropane ring, and the reaction conditions.

| Reaction Type | Catalyst/Reagent | Stereochemical Outcome | Influencing Factors |

| Semi-Pinacol Rearrangement | Lewis Acid (e.g., SnBr₄) | High diastereoselectivity | Chelation control, substrate conformation lookchem.com |

| Asymmetric Ring Opening | Rh(I) with Chiral Ligands | High enantioselectivity (ee) | Chiral ligand structure, additives (e.g., Zn(OTf)₂) acs.org |

| Cyclopropanation-Ring Expansion | Rh(II) | Diastereoselective | Nature of carbynoid intermediate, substrate structure acs.org |

This table summarizes findings on stereocontrol in reactions involving cyclopropane rings.

Regioselectivity in Cycloaddition Reactions of Activated Cyclopropanes

Activated cyclopropanes, particularly donor-acceptor (D-A) cyclopropanes, are versatile building blocks in cycloaddition reactions. nih.govresearchgate.net The regioselectivity of these reactions is governed by the electronic polarization of the cyclopropane ring. The donor group (e.g., an alkyl or aryl group) and the acceptor group (e.g., an ester or nitrile) polarize the C-C bonds of the ring, directing the attack of nucleophiles or electrophiles to specific positions. nih.govrsc.org

In [3+2] cycloaddition reactions, D-A cyclopropanes can act as C-3 synthons. frontiersin.org For instance, the NaOH-catalyzed reaction between D-A cyclopropanes and α,β-unsaturated enamides proceeds with high chemo- and diastereoselectivity to form spirocyclopentane derivatives. frontiersin.org The regioselectivity is controlled by the initial nucleophilic attack on the activated cyclopropane.

The regioselectivity of cycloaddition reactions is influenced by several factors, including:

Electronic Properties : The nature of the donor and acceptor substituents on the cyclopropane. numberanalytics.com

Steric Hindrance : Bulky substituents can block certain reaction pathways. numberanalytics.com

Catalyst : The choice of catalyst (e.g., Lewis acid, transition metal) can dramatically alter the regiochemical outcome. rsc.orgnih.gov

Reaction Conditions : Temperature, solvent, and pressure can also play a role in directing the selectivity. numberanalytics.com

For a hypothetical cycloaddition involving this compound, the cyclopropyl group would likely act as the donor, influencing the regioselectivity of the addition across a dienophile or dipolarophile.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic compounds in solution. numberanalytics.com For a molecule with the complexity of Ethyl 3-cyclopropyl-3-methylbutanoate, a combination of one-dimensional and multi-dimensional NMR experiments is essential for complete structural assignment.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment, connectivity, and stereochemistry of the nuclei within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The ethyl group would present as a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The protons on the cyclopropyl (B3062369) ring would exhibit complex multiplets in the upfield region due to geminal and vicinal coupling. The diastereotopic protons of the methylene group (-CH₂-) adjacent to the stereocenter would likely appear as a complex multiplet, while the methyl group (-CH₃) attached to the quaternary carbon would be a singlet.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon atoms. Key signals would include the carbonyl carbon of the ester group at the low-field end, the quaternary carbon, the carbons of the ethyl group, the methylene carbon, the methyl carbon, and the distinct carbons of the cyclopropyl ring.

The precise chemical shifts and coupling constants derived from these spectra are critical for piecing together the molecular framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Ester -OCH₂CH₃ | ~4.1 | Quartet (q) | ~60 |

| Ester -OCH₂CH₃ | ~1.2 | Triplet (t) | ~14 |

| -C(=O)- | N/A | N/A | ~175 |

| -CH₂- | ~2.3 | Singlet/Doublet of Doublets | ~45 |

| Quaternary C | N/A | N/A | ~40 |

| -CH₃ | ~1.1 | Singlet (s) | ~25 |

| Cyclopropyl -CH- | ~0.8 | Multiplet (m) | ~15 |

| Cyclopropyl -CH₂- | ~0.4 | Multiplet (m) | ~5 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

For molecules with overlapping signals or complex spin systems, advanced 2D NMR techniques are indispensable. numberanalytics.comipb.pt

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings, which is essential for tracing the connectivity within the ethyl and cyclopropyl groups. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of carbon signals based on their corresponding proton resonances. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. numberanalytics.com This would be vital for establishing the connectivity around the non-protonated quaternary carbon, for example, by showing correlations from the methyl protons to the quaternary carbon, the methylene carbon, and the cyclopropyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the through-space proximity of protons and confirm stereochemical relationships, NOESY experiments can be employed. This can be particularly useful in understanding the spatial arrangement of the substituents around the chiral center.

Combining these advanced techniques allows for a comprehensive and definitive structural elucidation of complex esters. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. nih.gov

Electron Ionization (EI) is a hard ionization technique that generates a molecular ion (M⁺•) and extensive fragmentation, yielding a characteristic "fingerprint" mass spectrum. orgchemboulder.com For this compound, the fragmentation pattern would provide significant structural information. Key fragmentation pathways for branched esters include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common pathway for esters. nih.govlibretexts.org

Loss of the Alkoxy Group: Cleavage of the C-O bond can result in the loss of the ethoxy radical (•OCH₂CH₃) to form an acylium ion.

Rearrangements: While the classic McLafferty rearrangement is not possible for this specific structure due to the absence of a γ-hydrogen on the acid portion, other hydrogen rearrangements can occur. nih.govyoutube.com

Table 2: Predicted Key Fragments in the EI-MS of this compound (Molecular Weight: 170.25 g/mol )

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Lost Neutral/Radical | Fragmentation Pathway |

| 170 | [C₁₀H₁₈O₂]⁺• | - | Molecular Ion (M⁺•) |

| 155 | [C₉H₁₅O₂]⁺ | •CH₃ | Loss of a methyl radical |

| 129 | [C₈H₁₃O]⁺ | •OC₂H₅ | Loss of the ethoxy radical |

| 125 | [C₇H₁₃O₂]⁺ | •C₃H₅ | Loss of the cyclopropyl radical |

| 71 | [C₄H₇O]⁺ | C₄H₇O• | Acylium ion from cleavage at the quaternary carbon |

Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation by isolating a specific fragment ion and subjecting it to further fragmentation (Collision-Induced Dissociation, CID). nih.govnih.gov For example, the acylium ion at m/z 129 could be isolated and fragmented. The resulting daughter ions would provide definitive information about the structure of the "acid" portion of the ester, confirming the presence and connectivity of the cyclopropyl and methyl groups, and helping to distinguish it from structural isomers. nih.gov

Ambient sampling mass spectrometry allows for the rapid analysis of samples in their native state with minimal or no preparation. nih.govtandfonline.com Techniques such as Atmospheric Solids Analysis Probe (ASAP) or Direct Analysis in Real Time (DART) can be used for real-time monitoring of the synthesis of this compound. waters.com By directly sampling a small aliquot from the reaction vessel, a chemist can track the consumption of reactants and the formation of the desired ester product over time. acs.orgresearchgate.net This provides immediate feedback on reaction progress, conversion rates, and the potential formation of byproducts, significantly accelerating process optimization. waters.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive approach for the structural elucidation and real-time monitoring of chemical compounds like this compound. These methods probe the vibrational modes of molecules, offering a unique "fingerprint" based on the functional groups present. libretexts.orgspectroscopyonline.com

The structure of this compound contains several distinct functional groups, each with characteristic vibrational frequencies that are active in either the IR or Raman spectrum, or both. Analysis of these spectral features allows for unambiguous confirmation of the compound's molecular structure.

The most prominent feature in the IR spectrum of an ester is the intense absorption band corresponding to the carbonyl (C=O) bond stretching vibration, which typically appears in the range of 1750-1735 cm⁻¹ for aliphatic esters. orgchemboulder.comspectroscopyonline.com This peak is a reliable diagnostic tool for identifying the ester functionality. Complementing the C=O stretch, the C-O single bond stretches of the ester group give rise to two or more strong bands in the 1300-1000 cm⁻¹ region of the IR spectrum. orgchemboulder.comspectroscopyonline.com

The cyclopropyl group possesses unique vibrational modes due to its strained ring structure. These include C-H stretching vibrations, typically observed just above 3000 cm⁻¹, and characteristic "ring breathing" modes at lower frequencies. The symmetric ring breathing vibration is often a strong and sharp band in the Raman spectrum, providing a clear marker for the presence of the cyclopropyl moiety. osu.edu

Alkyl portions of the molecule, including the ethyl and methyl groups, are identified by their C-H stretching and bending vibrations. The asymmetric and symmetric stretching of C-H bonds in CH₃ and CH₂ groups are typically found in the 2980-2850 cm⁻¹ region. youtube.com Bending vibrations (scissoring, rocking, wagging, and twisting) for these groups appear in the fingerprint region (below 1500 cm⁻¹).

The table below summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Characteristics |

| Ester (C=O) | Stretching | IR, Raman | 1750 - 1735 | Strong, sharp (IR) |

| Ester (C-O) | Asymmetric & Symmetric Stretching | IR | 1300 - 1000 | Two or more strong bands |

| Cyclopropyl C-H | Stretching | IR, Raman | ~3100 - 3000 | Medium to weak |

| Cyclopropyl Ring | Symmetric "Breathing" | Raman | 1250 - 1180 | Strong, sharp |

| Alkyl C-H (CH₃, CH₂) | Stretching | IR, Raman | 2980 - 2850 | Strong to medium |

| Alkyl C-H (CH₃, CH₂) | Bending | IR | 1470 - 1365 | Medium |

This interactive table provides a summary of key vibrational frequencies.

The distinct vibrational signatures of reactants, intermediates, and products make IR and Raman spectroscopy ideal tools for the in-line and online monitoring of organic reactions, such as the synthesis of this compound. rsc.orgnih.gov These process analytical technologies (PAT) allow for real-time tracking of reaction progress without the need for sample extraction, quenching, or offline analysis. uib.noamericanpharmaceuticalreview.com

In a typical esterification reaction to produce an ester, IR spectroscopy can be used to monitor the consumption of reactants and the formation of the product. rsc.orgnih.gov For instance, if the synthesis involves a carboxylic acid and an alcohol, the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 3300-2500 cm⁻¹) and the simultaneous appearance and increase in intensity of the characteristic ester C=O stretching peak (around 1740 cm⁻¹) can be tracked over time. purdue.edu This provides direct insight into the reaction kinetics, helps to identify the reaction endpoint, and can be used to ensure batch-to-batch consistency. nih.gov

Raman spectroscopy is also highly effective for reaction monitoring, particularly for reactions in aqueous media or for functional groups that are strongly Raman active. uib.noresearchgate.net Since molecular vibrations that cause a significant change in polarizability are Raman active, symmetric vibrations and bonds involving non-polar groups often yield strong Raman signals. libretexts.org For example, if the synthesis of the cyclopropyl moiety involved a reaction of a C=C double bond, the disappearance of the C=C stretching peak (typically a strong Raman band around 1650 cm⁻¹) could be effectively monitored. researchgate.net By plotting the intensity of key reactant or product peaks against time, a concentration profile can be generated, enabling precise control over the reaction conditions. nih.govamericanpharmaceuticalreview.com

| Reaction Component | Key Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Application in Monitoring |

| Carboxylic Acid (Reactant) | O-H | Stretching | 3300 - 2500 | Disappearance of this broad band indicates consumption. |

| Alcohol (Reactant) | O-H | Stretching | 3600 - 3200 | Disappearance of this band indicates consumption. |

| Ester (Product) | C=O | Stretching | 1750 - 1735 | Appearance and growth of this peak signals product formation. |

| Unsaturated Precursor | C=C | Stretching | 1680 - 1620 | Disappearance of this peak (strong in Raman) shows conversion. |

This interactive table outlines key spectral regions used for monitoring esterification and related reactions.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the analysis of organic compounds, enabling the separation of the target molecule from reactants, byproducts, and impurities, as well as its accurate quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. The gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, allowing for structural identification. tdx.cat

Upon electron ionization, this compound would form a molecular ion (M⁺•). This ion is often unstable and undergoes fragmentation through characteristic pathways for esters and cyclic compounds. libretexts.org Key fragmentation patterns would include:

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group is common. miamioh.edu This can lead to the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable acylium ion, or the loss of the ethyl radical (•CH₂CH₃, 29 Da).

McLafferty Rearrangement: This rearrangement is common in esters with a γ-hydrogen. tdx.cat However, due to the quaternary carbon at the α-position in this specific molecule, a classical McLafferty rearrangement is not possible.

Cyclopropyl Ring Fragmentation: The strained cyclopropyl ring can undergo cleavage, often leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da) from the ring structure. whitman.edu

The resulting mass spectrum would show peaks corresponding to the mass-to-charge ratio (m/z) of the molecular ion and these various fragments. The base peak, the most abundant fragment, is often a stabilized carbocation. docbrown.info

| m/z Value (Predicted) | Corresponding Fragment Ion/Loss | Fragmentation Pathway |

| 170 | [C₁₀H₁₈O₂]⁺• (Molecular Ion) | Ionization of parent molecule |

| 141 | [M - C₂H₅]⁺ (Loss of ethyl group) | Alpha-cleavage |

| 125 | [M - OC₂H₅]⁺ (Loss of ethoxy group) | Alpha-cleavage (Acylium ion) |

| 97 | [C₆H₉O]⁺ (Acylium ion after ring fragmentation) | Further fragmentation |

| 69 | [C₄H₅O]⁺ or [C₅H₉]⁺ (Fragments from main chain and ring) | Multiple pathways |

| 41 | [C₃H₅]⁺ (Cyclopropyl or allyl cation) | Ring fragmentation |

This interactive table displays the predicted mass spectrometry fragmentation for this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds. nih.gov For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. alwsci.com

The separation principle relies on the partitioning of the analyte between the stationary and mobile phases. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. alwsci.commostwiedzy.pl By running a gradient (changing the solvent composition over time) or an isocratic (constant solvent composition) method, the target compound can be separated from more polar impurities (which elute earlier) and less polar impurities (which elute later).

A significant challenge in the HPLC analysis of this compound is detection. This compound lacks a strong chromophore, meaning it does not absorb UV-Vis light strongly at wavelengths typically used for detection (e.g., >220 nm). veeprho.comnu.edu.om Therefore, a standard UV detector would offer limited sensitivity. Detection is possible at low UV wavelengths (~200-210 nm), but this can be prone to interference from the mobile phase solvents. sielc.com

More suitable detection methods for non-chromophoric compounds include:

Refractive Index Detector (RID): A universal detector that measures the difference in the refractive index between the mobile phase and the eluting sample. chromforum.org

Evaporative Light Scattering Detector (ELSD): This detector nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. researchgate.net

Charged Aerosol Detector (CAD): Similar to ELSD, but it imparts a charge to the analyte particles before detection, offering high sensitivity for non-volatile and semi-volatile compounds. researchgate.net

These universal detectors allow for the quantification of purity by measuring the relative area of the main product peak against the areas of any impurity peaks.

| Parameter | Typical Condition | Rationale |

| Mode | Reversed-Phase | Suitable for moderately polar organic compounds. |

| Stationary Phase | C18 (Octadecylsilane) | Provides good retention and separation for a wide range of organic molecules. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Allows for tuning of solvent strength to achieve optimal separation. alwsci.com |

| Elution | Isocratic or Gradient | Gradient elution is useful for separating compounds with a wide range of polarities. |

| Detector | RID, ELSD, CAD, or low-wavelength UV (~200-210 nm) | Necessary for detecting compounds without a strong UV chromophore. nu.edu.omchromforum.org |

This interactive table summarizes typical HPLC conditions for purity assessment.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

While direct DFT studies specifically targeting ethyl 3-cyclopropyl-3-methylbutanoate are not extensively available in the current literature, the principles of DFT can be applied to understand its electronic structure and reactivity based on analyses of similar compounds. DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

DFT calculations on analogous cyclopropyl (B3062369) ketones and esters reveal significant electronic interactions between the cyclopropyl ring and the adjacent carbonyl group. The cyclopropyl group, with its unique "bent" bonds possessing significant p-character, can engage in conjugation-like interactions with the π-system of the carbonyl group. This interaction influences the electron density distribution across the molecule.

For this compound, DFT calculations would likely show a polarization of the carbonyl bond, with the oxygen atom bearing a partial negative charge and the carbonyl carbon a partial positive charge. The cyclopropyl group can act as an electron-donating group through hyperconjugation, which would stabilize the partial positive charge on the adjacent quaternary carbon (C3). This electronic effect would, in turn, influence the reactivity of the ester, for instance, in hydrolysis or other nucleophilic acyl substitution reactions.

A hypothetical DFT analysis would involve optimizing the molecular geometry to find the lowest energy conformation and then calculating various electronic properties. Key parameters from such a study are presented in the table below, based on expected values from similar molecules.

| Property | Predicted Value/Observation | Significance |

| HOMO-LUMO Gap | Moderately large | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Atomic Charges | Negative charge on carbonyl oxygen; Positive charge on carbonyl carbon and C3 | Indicates sites susceptible to nucleophilic and electrophilic attack, respectively. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygen | Highlights the region most likely to interact with electrophiles or participate in hydrogen bonding. |

| Dipole Moment | Significant, oriented along the C=O bond | Governs intermolecular interactions and solubility in polar solvents. |

This table is generated based on theoretical principles and data from analogous compounds, as direct DFT data for this compound is not available.

Molecular Dynamics (MD) Simulations of Reaction Pathways

Molecular dynamics simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. While specific MD simulations for the reaction pathways of this compound are not documented, this technique could be employed to study various dynamic processes.

For instance, MD simulations could model the hydrolysis of the ester under acidic or basic conditions. By simulating the trajectory of a water molecule or a hydroxide (B78521) ion approaching the ester, researchers could visualize the reaction mechanism, including the formation of the tetrahedral intermediate and the subsequent departure of the ethoxy group. Such simulations would provide insights into the energy barriers and the role of the solvent in the reaction.

Furthermore, MD simulations could be used to explore the conformational dynamics of the molecule. The rotation around the C2-C3 bond and the C3-cyclopropyl bond would be of particular interest. These simulations can reveal the preferred conformations in solution and the timescale of conformational changes, which can be crucial for understanding its reactivity and interactions with other molecules.

A potential MD simulation study could focus on the following aspects:

Solvation Effects: Simulating the molecule in different solvents to understand how solvent interactions influence its conformation and reactivity.

Thermal Stability: Observing the molecule's behavior at different temperatures to predict its thermal decomposition pathways.

Reaction with Nucleophiles: Modeling the approach of a nucleophile to the carbonyl carbon to elucidate the reaction pathway and identify key intermediates and transition states.

Quantum Chemical Calculations of Transition States and Energy Profiles

Quantum chemical calculations, often performed using DFT or higher-level ab initio methods, are essential for determining the energetics of a reaction pathway. These calculations can precisely locate transition state structures and compute their energies, providing the activation energy for a given reaction.

For this compound, quantum chemical calculations could be used to construct a detailed potential energy surface for reactions such as ester hydrolysis. This would involve calculating the energies of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final products.

The presence of the bulky 3-cyclopropyl-3-methyl group would likely create significant steric hindrance around the carbonyl group. Quantum chemical calculations could quantify this steric effect by comparing the activation energies for nucleophilic attack on this ester versus a less hindered ester.

The table below presents hypothetical energy profile data for the base-catalyzed hydrolysis of this compound, derived from principles of quantum chemical calculations on similar systems.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Ester + OH⁻) | 0 | Initial state of the system. |

| Transition State 1 (TS1) | +15 to +20 | Formation of the tetrahedral intermediate. |

| Tetrahedral Intermediate | -5 to -10 | A stable intermediate along the reaction coordinate. |

| Transition State 2 (TS2) | +18 to +23 | Expulsion of the ethoxide leaving group. |

| Products (Carboxylate + Ethanol) | -20 to -25 | Final, most stable state of the system. |

Note: The values in this table are illustrative and based on general knowledge of ester hydrolysis, as specific calculations for this compound are not available.

Computational Analysis of Cyclopropyl Group Effects on Ester Conformation and Reactivity

The cyclopropyl group has well-documented electronic and steric effects that can be thoroughly investigated using computational methods. Its electronic properties are similar to those of a double bond, allowing it to participate in hyperconjugation with adjacent functional groups. researchgate.net

Electronic Effects: Computational studies on cyclopropanecarboxylic acid esters have shown that the cyclopropyl group provides hyperconjugative stabilization. researchgate.netnih.gov This effect arises from the interaction of the high-lying Walsh orbitals of the cyclopropane (B1198618) ring with the low-lying π* orbital of the carbonyl group. This interaction donates electron density to the carbonyl carbon, which can affect the ester's reactivity. In the case of this compound, this would stabilize the molecule and potentially decrease its susceptibility to nucleophilic attack compared to an ester without the cyclopropyl group.

Conformational Effects: The conformation of the ester is significantly influenced by the bulky gem-dimethyl and cyclopropyl groups at the C3 position. Computational conformational analysis of similar molecules, such as cyclopropyl methyl ketone, has shown a preference for specific orientations of the cyclopropyl ring relative to the carbonyl group to maximize electronic stabilization and minimize steric clash. uwlax.edu For this compound, the preferred conformation would likely involve an orientation where one of the C-C bonds of the cyclopropyl ring is eclipsed with the C2-C3 bond, allowing for optimal orbital overlap.

The presence of the gem-dimethyl group also contributes to what is known as the Thorpe-Ingold effect or gem-dimethyl effect. acs.orgacs.orgnih.gov Computationally, this effect can be analyzed by examining bond angles and conformational preferences. The gem-dimethyl group can restrict the rotational freedom around the C2-C3 bond, leading to a more rigid conformation. This conformational rigidity can have entropic advantages in certain reactions. acs.orgnih.gov

A comparative computational analysis could quantify these effects, as illustrated in the hypothetical table below.

| Parameter | Ethyl butanoate (Reference) | This compound |

| C2-C3 Bond Rotation Barrier | ~3-4 kcal/mol | ~5-7 kcal/mol |

| Calculated Hydrolysis Activation Energy | Lower | Higher (due to steric hindrance and electronic stabilization) |

| Preferred C(cyclopropyl)-C3-C2-C1 Dihedral Angle | N/A | ~0° or ~180° (for optimal hyperconjugation) |

This is a hypothetical comparative table based on established chemical principles, as direct computational data for this compound is not publicly available.

Derivatization and Functionalization of Ethyl 3 Cyclopropyl 3 Methylbutanoate

Chemical Transformations at the Ester Moiety

The ester functional group in ethyl 3-cyclopropyl-3-methylbutanoate is a primary site for derivatization, allowing for its conversion into other important functional groups such as amides, alcohols, and more complex structures.

The transformation of the ethyl ester of 3-cyclopropyl-3-methylbutanoate into amides can be achieved through direct amidation reactions. This typically involves the reaction of the ester with a primary or secondary amine. While direct amidation of unactivated esters can be challenging, modern synthetic methods, such as base-promoted amidations, have been developed to facilitate this conversion. nih.govorganic-chemistry.org For instance, the use of strong bases like sodium tert-butoxide can enable the amidation of various esters with a range of amines under relatively mild conditions. organic-chemistry.org This approach allows for the introduction of diverse functionalities by varying the amine component.

Another key transformation of the ester is its reduction to the corresponding primary alcohol, 3-cyclopropyl-3-methylbutan-1-ol. This can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. The reaction proceeds through the reduction of the ester to an aldehyde intermediate, which is then further reduced to the alcohol.

| Reaction Type | Reagents and Conditions | Product Type |

| Amidation | Primary or Secondary Amine, Base (e.g., NaOtBu) | N-substituted amide |

| Reduction | Lithium Aluminum Hydride (LiAlH₄), Anhydrous Ether | Primary Alcohol |

The reaction of this compound with Grignard reagents (R-MgX) provides a direct route to tertiary alcohols. This transformation involves the nucleophilic addition of two equivalents of the Grignard reagent to the ester carbonyl group. uoanbar.edu.iq The initial addition leads to the formation of a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol after acidic workup. This method is particularly useful for synthesizing tertiary alcohols where at least two of the alkyl or aryl substituents are identical. uoanbar.edu.iq The choice of the Grignard reagent allows for the introduction of a wide variety of substituents at the carbinol center.

| Grignard Reagent (R-MgX) | Product (Tertiary Alcohol) |

| Methylmagnesium bromide (CH₃MgBr) | 2-(3-cyclopropyl-3-methylbutyl)propan-2-ol |

| Phenylmagnesium bromide (C₆H₅MgBr) | 1,1-diphenyl-3-cyclopropyl-3-methylbutan-1-ol |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | 3-(3-cyclopropyl-3-methylbutyl)pentan-3-ol |

Functionalization of the Cyclopropyl (B3062369) Ring

The cyclopropyl ring in this compound, while generally stable, possesses inherent ring strain that can be exploited for synthetic purposes, particularly in ring-opening reactions. otago.ac.nz Additionally, the C-H bonds of the cyclopropane (B1198618) ring can be targets for functionalization.

The high ring strain of cyclopropanes makes them susceptible to ring-opening reactions, which can be a powerful tool for the synthesis of carbo- and heterocyclic compounds. otago.ac.nznih.gov Cyclopropanes bearing an electron-accepting group, such as the ester in this compound, can act as electrophiles and undergo polar, ring-opening reactions with nucleophiles. nih.govnih.govresearchgate.net This reactivity can be harnessed to construct various heterocyclic systems. For example, the reaction of donor-acceptor substituted cyclopropanes with various nucleophiles can lead to the formation of five-membered rings like tetrahydrofurans or other heterocyclic structures. otago.ac.nz While specific examples with this compound are not extensively documented, the principles of cyclopropane chemistry suggest that under appropriate conditions, it could serve as a precursor to various heterocyclic compounds.

The introduction of further functional groups onto the cyclopropyl ring of this compound can be achieved through various synthetic strategies. The cyclopropane ring can undergo electrophilic addition reactions, similar to alkenes, which lead to ring-opened products. dalalinstitute.com However, under controlled conditions, it may be possible to achieve substitution while preserving the three-membered ring. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed for the arylation of cyclopropylmagnesium bromide with aryl bromides or triflates, suggesting a potential pathway for introducing aryl groups onto the cyclopropane ring. organic-chemistry.org The development of C-H activation methodologies could also provide a direct route to functionalize the cyclopropyl C-H bonds without the need for pre-functionalization.

| Functionalization Strategy | Potential Reagents/Catalysts | Type of Functionality Introduced |

| Cross-Coupling Reactions | Palladium catalysts, Organometallic reagents | Aryl, Alkyl groups |

| Electrophilic Addition | Electrophiles (e.g., Br₂) with UV light | Halogens (with ring opening) |

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Biologically Relevant Cyclopropyl (B3062369) Derivatives

The cyclopropane (B1198618) ring is a recurring motif in a multitude of biologically active natural products and pharmaceutical agents. Its rigid, three-membered ring structure imparts unique conformational constraints and metabolic stability to molecules. Ethyl 3-cyclopropyl-3-methylbutanoate could serve as a key precursor to a variety of such derivatives. For instance, hydrolysis of the ester functionality would yield 3-cyclopropyl-3-methylbutanoic acid, which could then be coupled with various amines or alcohols to generate a library of novel amides and esters with potential therapeutic applications. The presence of the gem-dimethyl group could further influence the pharmacokinetic properties of the resulting molecules.

Building Block for Stereoselective Construction of Chiral Centers

The quaternary carbon atom at the 3-position of this compound is a pro-chiral center. Strategic chemical transformations could lead to the stereoselective formation of new chiral centers, a critical aspect in the synthesis of enantiomerically pure drugs. For example, asymmetric reduction of the ester group or alpha-functionalization of the corresponding enolate could introduce chirality into the molecule. The steric hindrance provided by the cyclopropyl and methyl groups could play a crucial role in directing the stereochemical outcome of such reactions, making it a potentially valuable tool for asymmetric synthesis.

Role in the Development of Novel Organic Scaffolds

The combination of a strained cyclopropyl ring and a flexible ester chain in this compound offers opportunities for the development of novel organic scaffolds. Ring-opening reactions of the cyclopropane moiety, under either reductive or oxidative conditions, could lead to the formation of more complex acyclic or larger cyclic structures. These transformations could unveil new synthetic pathways to unique molecular skeletons that are not readily accessible through conventional methods. The resulting scaffolds could serve as the foundation for the discovery of new materials or bioactive compounds.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Ethyl 3-cyclopropyl-3-methylbutanoate, and how can they inform experimental design for isolation and purification?

- Methodological Answer : Prioritize characterization techniques such as:

- Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and molecular weight confirmation.

- Nuclear Magnetic Resonance (NMR) to resolve structural features (e.g., cyclopropyl ring protons vs. methyl/ethyl groups).

- DSC/TGA for thermal stability analysis during purification.

- Reference databases like Cheméo for temperature-dependent properties (e.g., boiling point, critical pressure) derived from analogs like Ethyl 3-hydroxy-3-methylbutanoate .

Q. What synthetic routes are viable for this compound, and how can reaction conditions be optimized?

- Methodological Answer :

- Esterification : React 3-cyclopropyl-3-methylbutanoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Monitor progress via FT-IR for ester carbonyl (~1740 cm⁻¹).

- Claisen Condensation : Optimize base (e.g., NaOEt) and solvent (anhydrous ethanol) to minimize side reactions.

- Kinetic Control : Adjust temperature (60–80°C) and catalyst loading to favor cyclopropyl stability .

Q. Which spectroscopic techniques are most effective for distinguishing the cyclopropyl moiety in this compound?

- Methodological Answer :

- ¹³C NMR : Identify cyclopropyl carbons (δ 8–15 ppm) and ester carbonyl (δ 170–175 ppm).

- ²D HSQC : Resolve overlapping proton signals from methyl/ethyl groups.

- IR Spectroscopy : Cyclopropyl C-H stretching (3050–3100 cm⁻¹) vs. alkyl C-H (2800–3000 cm⁻¹) .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s stability under acidic or basic conditions compared to linear-chain analogs?

- Methodological Answer :

- Hydrolysis Studies : Compare reaction rates in HCl (1M) vs. NaOH (1M) at 25°C. Monitor via HPLC for degradation products.

- Computational Modeling : Use DFT calculations to assess ring strain and bond dissociation energies.

- Kinetic Isotope Effects : Probe transition states using deuterated solvents .

Q. What strategies can mitigate steric hindrance during functionalization of the cyclopropyl ring in this compound?

- Methodological Answer :

- Ring-Opening Reactions : Test electrophilic agents (e.g., HBr) under controlled conditions (0–10°C) to preserve ester integrity.

- Catalyst Screening : Evaluate Pd or Rh complexes for selective C-H activation.

- Solvent Effects : Use low-polarity solvents (e.g., hexane) to reduce steric crowding .

Q. How can computational methods predict the compound’s behavior in enzyme-binding studies or metabolic pathways?

- Methodological Answer :

- Molecular Docking : Simulate interactions with cytochrome P450 enzymes using AutoDock Vina.

- MD Simulations : Analyze conformational flexibility in aqueous vs. lipid environments (GROMACS).